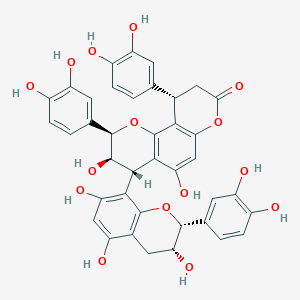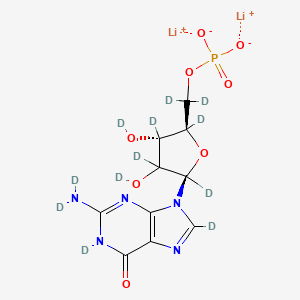
5'-Guanylic acid-d12 (dilithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5’-Guanylic acid-d12 (dilithium) involves the incorporation of deuterium, a stable isotope of hydrogen, into the 5’-Guanylic acid molecule. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
5’-Guanylic acid-d12 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Aplicaciones Científicas De Investigación
5’-Guanylic acid-d12 (dilithium) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in quantitative analysis during drug development due to its stable isotope labeling.
Biology: Involved in studying metabolic pathways and enzyme activities.
Medicine: Used in research related to metabolic disorders and potential therapeutic interventions.
Industry: Employed in the development of new pharmaceuticals and biotechnological applications
Mecanismo De Acción
The mechanism of action of 5’-Guanylic acid-d12 (dilithium) involves its role as a nucleotide in various metabolic pathways. It acts as a substrate for enzymes involved in nucleotide metabolism and can influence the pharmacokinetic and metabolic profiles of drugs due to its deuterium labeling. The molecular targets and pathways involved include the AICA-ribosiduria pathway, adenosine deaminase deficiency pathway, and adenine phosphoribosyltransferase deficiency pathway .
Comparación Con Compuestos Similares
5’-Guanylic acid-d12 (dilithium) can be compared with other similar compounds, such as:
5’-Guanylic acid-13C10 (dilithium): Labeled with carbon-13 isotope.
5’-Guanylic acid-15N5 (dilithium): Labeled with nitrogen-15 isotope.
5’-Guanylic acid-15N5,d12 (dilithium): Labeled with both nitrogen-15 and deuterium isotopes. The uniqueness of 5’-Guanylic acid-d12 (dilithium) lies in its specific deuterium labeling, which can significantly affect the pharmacokinetic and metabolic profiles of drugs
Propiedades
Fórmula molecular |
C10H12Li2N5O8P |
|---|---|
Peso molecular |
387.2 g/mol |
Nombre IUPAC |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C10H14N5O8P.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6?,9-;;/m1../s1/i1D2,2D,3D,5D,6D,9D,16D,17D;;/hD3 |
Clave InChI |
JVGSFRVOZWNNMD-WOELCBLCSA-L |
SMILES isomérico |
[2H]C1=NC2=C(N1[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H].[Li+].[Li+] |
SMILES canónico |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


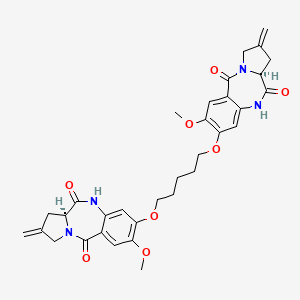
![(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone](/img/structure/B12368051.png)
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12368062.png)


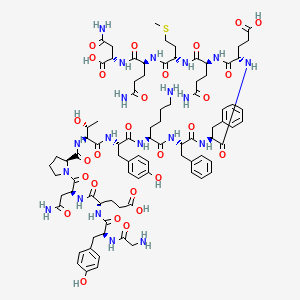

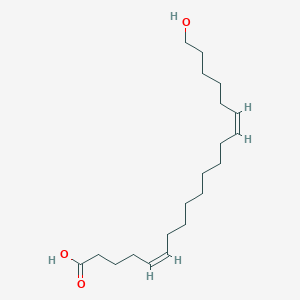
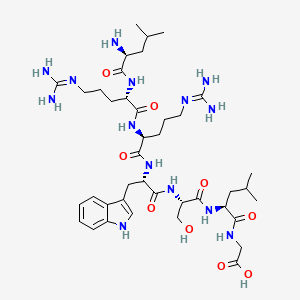
![N-tert-butyl-3-[[2-[4-(2-hydroxyethoxy)anilino]-5-methylpyrimidin-4-yl]amino]benzenesulfonamide](/img/structure/B12368097.png)
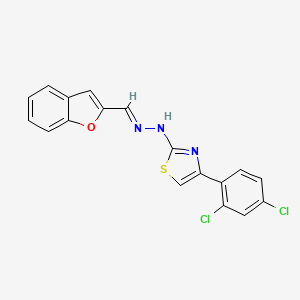

![[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12368117.png)
